Propargyl-PEG3-phosphonic acid ethyl ester
Overview
Description
Propargyl-PEG3-phosphonic acid ethyl ester is a chemical compound that serves as a crosslinker containing a propargyl group and a phosphonic acid ethyl ester. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
The primary target of Propargyl-PEG3-phosphonic acid ethyl ester are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a specific chemical reaction known as copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
This compound contains a propargyl group that can react with azide-bearing compounds or biomolecules . This reaction is facilitated by copper and results in the formation of a stable triazole linkage . This process is part of a larger field of chemistry known as Click Chemistry, which focuses on high yield reactions that generate minimal byproducts .
Biochemical Pathways
The formation of a stable triazole linkage can have significant implications in various biochemical processes, particularly in the field of bioconjugation .
Pharmacokinetics
The compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This property can potentially enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can have significant molecular and cellular effects, particularly in the context of bioconjugation, where it can be used to create a stable link between two biomolecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires the presence of copper . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments . .
Biochemical Analysis
Biochemical Properties
The propargyl group in Propargyl-PEG3-phosphonic acid ethyl ester can react with azide-bearing compounds or biomolecules . . This interaction allows this compound to form stable connections with various biomolecules, potentially influencing their function.
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction, catalyzed by copper, allows this compound to interact with a wide range of biomolecules, potentially influencing their function at the molecular level.
Transport and Distribution
Its hydrophilic PEG spacer could potentially influence its localization and accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG3-phosphonic acid ethyl ester typically involves the nucleophilic displacement of propargylic alcohols. This method leverages the highly nucleophilic alkyne functional moiety and its considerably acidic terminal hydrogen atom, allowing the propargylic unit to play a crucial role in organic synthesis .
Industrial Production Methods: Industrial production methods for phosphonic acid esters often involve the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation . These methods are scalable and can be optimized for high yield and purity.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, particularly with azide-bearing compounds, facilitated by copper-catalyzed azide-alkyne Click Chemistry.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less documented, the presence of the propargyl group suggests potential for such reactions under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in azide-alkyne Click Chemistry to form stable triazole linkages.
Lewis Acids: Such as boron trifluoride etherate (BF3·Et2O), which can catalyze intramolecular Friedel–Crafts alkylation.
Major Products:
Triazole Linkages: Formed through Click Chemistry with azide-bearing compounds.
Scientific Research Applications
Propargyl-PEG3-phosphonic acid ethyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Propargyl-PEG3-acid: Features a carboxylic acid at one end and a propargyl group at the other, used in similar Click Chemistry applications.
Propargyl-PEG-phosphonic acid: Another variant with similar functional groups and applications.
Uniqueness: Propargyl-PEG3-phosphonic acid ethyl ester is unique due to its combination of a propargyl group and a phosphonic acid ethyl ester, which provides enhanced solubility and stability in aqueous media. This makes it particularly useful in biological and medical applications where solubility is crucial .
Properties
IUPAC Name |
3-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25O6P/c1-4-7-15-8-9-16-10-11-17-12-13-20(14,18-5-2)19-6-3/h1H,5-13H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCMRBALVMVXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCC#C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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